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molecular formula C13H7BrCl2F2N2O2 B8641766 5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

Cat. No. B8641766
M. Wt: 412.0 g/mol
InChI Key: MEEHZXVMVMQLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829195B2

Procedure details

DMF (2.55 mL, 33.0 mmol) and SOCl2 (24.08 ml, 330 mmol) were added to a suspension of 5-bromo-6-chloro-nicotinic acid (26 g, 110 mmol) in toluene (220 mL) and the RM was stirred at 80° C. for 1 h. The solvent was evaporated off under reduced pressure and the residue was dissolved in THF (220 mL) and cooled to −16° C. DIPEA (38.4 mL, 220 mmol) was added, followed by dropwise addition of a solution of 4-(chlorodifluoromethoxy)aniline (22.35 g, 115 mmol) in THF (220 mL) over 15 min. The suspension was stirred for 1 h at RT. The solvent was evaporated off under reduced pressure and the residue was dissolved in TBME (700 mL), washed with 1N HCl (2×200 mL), sat. NaHCO3 (200 mL) and brine (2×200 mL), dried over Na2SO4, and the solvent was evaporated off under reduced pressure to give the product which was crystallized from EtOAc—n-heptane to afford the title compound as a white crystalline solid. HPLC (Condition 5) tR=7.77 min, UPLC-MS (Condition 3) tR=1.24 min, m/z=409.1/411.1/413.1 [M+H]+; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.38 (d, =8.99 Hz, 2H) 7.85 (d, =8.99 Hz, 2H) 8.72 (br. s, 1H) 8.92 (br. s, 1H) 10.68 (s, 1H).
Name
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
24.08 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
38.4 mL
Type
reactant
Reaction Step Two
Quantity
22.35 g
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C=O)C.O=S(Cl)Cl.[Br:10][C:11]1[C:12]([Cl:20])=[N:13][CH:14]=[C:15]([CH:19]=1)[C:16]([OH:18])=O.CCN(C(C)C)C(C)C.[Cl:30][C:31]([F:41])([F:40])[O:32][C:33]1[CH:39]=[CH:38][C:36]([NH2:37])=[CH:35][CH:34]=1>C1(C)C=CC=CC=1.C1COCC1>[Br:10][C:11]1[C:12]([Cl:20])=[N:13][CH:14]=[C:15]([CH:19]=1)[C:16]([NH:37][C:36]1[CH:38]=[CH:39][C:33]([O:32][C:31]([Cl:30])([F:40])[F:41])=[CH:34][CH:35]=1)=[O:18]

Inputs

Step One
Name
Quantity
2.55 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
24.08 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
26 g
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
38.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
22.35 g
Type
reactant
Smiles
ClC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the RM was stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (220 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −16° C
STIRRING
Type
STIRRING
Details
The suspension was stirred for 1 h at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in TBME (700 mL)
WASH
Type
WASH
Details
washed with 1N HCl (2×200 mL), sat. NaHCO3 (200 mL) and brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the product which
CUSTOM
Type
CUSTOM
Details
was crystallized from EtOAc—n-heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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